molecular formula C13H11ClN2 B1665355 9-Aminoacridine hydrochloride CAS No. 134-50-9

9-Aminoacridine hydrochloride

Cat. No. B1665355
CAS RN: 134-50-9
M. Wt: 230.69 g/mol
InChI Key: FTGPOQQGJVJDCT-UHFFFAOYSA-N
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Description

Aminacrine hydrochloride, also known as 9-aminoacridine hydrochloride, is a highly fluorescent anti-infective dye. It is used clinically as a topical antiseptic and experimentally as a mutagen due to its interaction with DNA. Additionally, it serves as an intracellular pH indicator .

Mechanism of Action

Aminacrine hydrochloride exerts its effects by binding to DNA, causing frameshift mutations. This interaction disrupts the normal function of DNA, leading to its use as a mutagen in experimental settings. The compound’s antiseptic properties are due to its ability to disrupt bacterial cell membranes, leading to cell death .

Safety and Hazards

9-Aminoacridine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

Biochemical Analysis

Biochemical Properties

9-Aminoacridine hydrochloride plays a significant role in various biochemical reactions. It is known to interact with DNA by intercalating between base pairs, which can disrupt the helical structure of DNA and inhibit processes such as replication and transcription . This compound also interacts with enzymes like topoisomerases, which are involved in DNA unwinding and replication . Additionally, this compound can bind to serum proteins such as bovine serum albumin and human serum albumin, forming ground state complexes and influencing their structural properties .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including K562 and HepG-2 . This compound influences cell function by intercalating into DNA, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the transcription of HIV-1 long terminal repeat (LTR) in a specific manner, which is highly dependent on the presence and location of the amino moiety . Moreover, this compound acts as an antiseptic by disrupting microbial metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through DNA intercalation. This interaction disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription . The compound’s ability to bind to DNA and proteins is influenced by its protonation state, which can alter its electronic properties and binding affinities . Additionally, this compound can inhibit HIV-1 transcription by specifically targeting the HIV LTR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and the presence of other biomolecules . Long-term studies have shown that this compound can cause structural changes in serum proteins and affect their binding properties . Additionally, its mutagenic effects can lead to increased mutation rates in cells over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit the growth of cancer cells and reduce tumor size . At high doses, it can exhibit toxic effects, including genotoxicity and adverse impacts on cellular function . The lethal dose 50% (LD50) value for this compound in mice is approximately 500 mg/kg when administered intraperitoneally .

Metabolic Pathways

This compound is involved in various metabolic pathways. It acts as an antiseptic by disrupting microbial metabolic pathways, thereby inhibiting the growth of bacteria . The compound can also influence metabolic flux and metabolite levels by intercalating into DNA and affecting gene expression . Additionally, it interacts with enzymes involved in oxidative phosphorylation and glycolysis, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can form complexes with serum proteins such as bovine serum albumin and human serum albumin, which facilitate its transport in the bloodstream . The compound’s distribution is also influenced by its protonation state, which can affect its solubility and bioavailability .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it intercalates into DNA and exerts its effects on gene expression and cellular function . The compound can also localize to other cellular compartments, such as the cytoplasm, where it interacts with proteins and enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminacrine hydrochloride is synthesized through the reaction of 9-aminoacridine with hydrochloric acid. The reaction typically involves dissolving 9-aminoacridine in a suitable solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of aminacrine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Aminacrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of aminacrine hydrochloride, such as quinones, dihydro derivatives, and substituted acridines .

Scientific Research Applications

Aminacrine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminacrine hydrochloride is unique due to its high fluorescence and strong interaction with DNA, making it particularly useful in genetic studies and as a pH indicator. Its ability to cause frameshift mutations sets it apart from other similar compounds .

properties

IUPAC Name

acridin-10-ium-9-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGPOQQGJVJDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134-50-9
Record name 9-Aminoacridine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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